2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of carbohydrates by Aspergillus niger. The industrial production involves the cultivation of this fungus in a nutrient-rich medium, followed by the extraction and purification of citric acid .
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can be synthesized through a multi-step organic synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aconitic acid.
Reduction: It can be reduced to form isocitric acid.
Substitution: It can undergo esterification to form esters like dimethyl citrate.
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can undergo:
Nucleophilic substitution: The amine group can react with electrophiles.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylic acid is widely used in:
Chemistry: As a buffering agent and a chelating agent.
Biology: In cell culture media to maintain pH balance.
Medicine: As an anticoagulant in blood collection tubes.
Industry: In food and beverages as a flavoring agent and preservative.
Pharmaceuticals: As a precursor for drug synthesis.
Materials Science: In the development of novel polymers and materials.
Mechanism of Action
2-hydroxypropane-1,2,3-tricarboxylic acid acts by chelating metal ions, which can inhibit the activity of certain enzymes. It also plays a role in the citric acid cycle by facilitating the conversion of acetyl-CoA to carbon dioxide and water, releasing energy in the process .
Ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine exerts its effects through interactions with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: Similar to 2-hydroxypropane-1,2,3-tricarboxylic acid, it is widely used in various industries.
Tricarballylic Acid: Another tricarboxylic acid with similar properties but different biological activities.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in food and pharmaceutical industries
Properties
Molecular Formula |
C20H29NO8 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H21NO.C6H8O7/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7-8,13-15H,2,6,9-11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14-;/m1./s1 |
InChI Key |
LRWLVPYCMUJPPR-DTPOWOMPSA-N |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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